6-Hydroxyindolin-2-one
Overview
Description
6-Hydroxyindolin-2-one is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is also known by other names such as 6-HYDROXYOXINDOLE, 6-Hydroxy-2-oxindole, 6-HYDROXY-2-OXYINDOLE, 6-HYDROXY-2-INDOLINONE, and others .
Synthesis Analysis
A wide variety of 3-hydroxyindolin-2-ones, including 6-Hydroxyindolin-2-one, were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis
The molecular structure of 6-Hydroxyindolin-2-one consists of an indolinone core with a hydroxy group attached at the 6th position . More detailed structural analysis may be found in specific scientific literature .Physical And Chemical Properties Analysis
6-Hydroxyindolin-2-one has a melting point of 243 °C and a predicted boiling point of 396.3±42.0 °C. Its predicted density is 1.362±0.06 g/cm3. It should be stored sealed in a dry room at room temperature .Scientific Research Applications
Biomarker Research
“6-Hydroxyindolin-2-one” and its metabolites are being investigated as potential biomarkers for various diseases. This research is crucial as it helps in understanding disease mechanisms and could lead to early diagnosis or new treatments .
Synthesis of Derivatives
There has been development in the synthesis of a wide variety of 3-hydroxyindolin-2-ones under metal-free conditions. These derivatives have potential applications in creating new materials or drugs .
Safety and Hazards
6-Hydroxyindolin-2-one is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It is known that this compound is a metabolite of indole , which is produced by many bacterial species and has significant roles in bacterial physiology, pathogenesis, animal behavior, and human diseases .
Mode of Action
It is known to be a metabolite of indole , and its formation involves the action of the short-chain dehydrogenase IifB, which converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one
Biochemical Pathways
The biochemical pathways involving 6-Hydroxyindolin-2-one are related to the metabolism of indole . Indole can be produced from tryptophan by tryptophanase in many bacterial species . The short-chain dehydrogenase IifB then converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one
Pharmacokinetics
It is known that indole and its metabolites, including 6-hydroxyindolin-2-one, can be absorbed and metabolized within 6 hours when orally administered
Result of Action
It is known that indole and its metabolites, including 6-hydroxyindolin-2-one, can cross the blood-brain barrier in a dose-dependent manner . This suggests that 6-Hydroxyindolin-2-one may have effects on the brain, potentially influencing behavior or neurological function.
properties
IUPAC Name |
6-hydroxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-2-1-5-3-8(11)9-7(5)4-6/h1-2,4,10H,3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJZYAPVVOLQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382729 | |
Record name | 6-Hydroxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyindolin-2-one | |
CAS RN |
6855-48-7 | |
Record name | 6-Hydroxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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